Exemestane-19-d3
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Overview
Description
Exemestane-19-d3 is a deuterium-labeled irreversible steroidal aromatase inhibitor. It is structurally related to natural androstenedione and acts as a false substrate for the enzyme aromatase (CYP19). This compound is primarily used in kinetic isotope effect studies of exemestane inhibition and as an internal standard in nuclear magnetic resonance (NMR) experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Exemestane-19-d3 involves the incorporation of deuterium atoms into the exemestane molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-quality, certified reference materials and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Exemestane-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of exemestane to its oxidized metabolites.
Reduction: Reduction to form active metabolites such as 17β-dihydroexemestane.
Substitution: Incorporation of deuterium atoms in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated reagents and solvents are used to achieve the desired deuterium incorporation
Major Products:
17β-dihydroexemestane: An active metabolite formed through reduction.
17β-hydroxy-EXE-17-O-β-D-glucuronide: An inactive metabolite formed through glucuronidation
Scientific Research Applications
Exemestane-19-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR experiments to study the kinetic isotope effects of exemestane inhibition.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of exemestane.
Medicine: Utilized in research focused on the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women.
Industry: Applied in the development and quality control of pharmaceutical products containing exemestane
Mechanism of Action
Exemestane-19-d3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme (CYP19), leading to permanent inhibition. Aromatase is responsible for converting androgens to estrogens in peripheral tissues. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer .
Comparison with Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Comparison: Exemestane-19-d3 is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in NMR experiments. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic profile .
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChI Key |
BFYIZQONLCFLEV-OAXLLPIKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
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